Tiludronate disodium hemihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

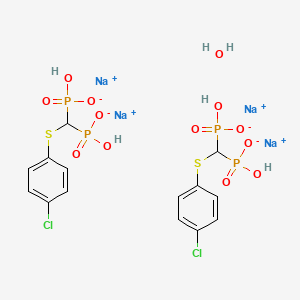

Structure

2D Structure

Propriétés

IUPAC Name |

tetrasodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9ClO6P2S.4Na.H2O/c2*8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;;;;/h2*1-4,7H,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;;4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVKAYPVWJFARG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2Na4O13P4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155453-10-4 | |

| Record name | Tiludronate disodium hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155453104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TILUDRONATE DISODIUM HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39SMX0W5WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Tiludronate Disodium Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiludronate disodium hemihydrate is a non-nitrogenous bisphosphonate that plays a significant role in the management of Paget's disease of bone and is also utilized in veterinary medicine. Its therapeutic effects are primarily attributed to its ability to inhibit osteoclast-mediated bone resorption.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, offering detailed experimental protocols and insights into its mechanism of action for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological settings.

| Property | Value | Reference(s) |

| Chemical Name | Disodium;[[(4-chlorophenyl)sulfanyl]-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate hemihydrate | [2] |

| Synonyms | Tiludronic Acid Disodium Salt Hemihydrate, Skelid | [3] |

| CAS Number | 155453-10-4 | [4] |

| Molecular Formula | C₇H₇ClNa₂O₆P₂S · 0.5H₂O | [4][5] |

| Molecular Weight | 371.57 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | >300°C | |

| Solubility | Water: >10 mg/mL, 41.67 mg/mL (114.93 mM)[7] DMSO: Soluble Methanol: Slightly soluble Ethanol: Data not available | |

| pKa | Data not available | |

| Purity (by HPLC) | ≥98% |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of pharmaceutical compounds. Below are protocols for determining key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Purified water (or relevant buffer)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of purified water at 37 ± 1 °C.

-

Seal the vials and place them on an orbital shaker set to an appropriate agitation speed.

-

Allow the suspension to equilibrate for a defined period (e.g., 24-48 hours), taking samples at various time points (e.g., 2, 4, 8, 24, 48 hours) to ensure equilibrium has been reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.[8]

-

The solubility is reported as the mean concentration from at least three replicate experiments once equilibrium is confirmed.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant(s) of Tiludronic acid.

Materials:

-

This compound

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in purified water.[9]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]

-

Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.[10]

-

Titrate the solution with standardized 0.1 M NaOH, recording the pH value after each incremental addition of the titrant.[10]

-

Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[10]

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa value(s) can be determined from the inflection point(s) of the titration curve, which correspond to the half-equivalence points. The first derivative of the curve can be used to accurately identify these points.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for assessing the stability of this compound. The following method is adapted from a published study.[8]

Chromatographic Conditions:

-

Column: Pentabromobenzyl (PBr) column

-

Mobile Phase: Acetonitrile: Water: Triethylamine: Acetic acid (50:50:0.05:0.05, v/v/v/v)

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 197 nm or 267 nm

-

Injection Volume: 10 µL

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

-

Oxidative Degradation: 3% Hydrogen peroxide at room temperature for 24 hours

-

Thermal Degradation: Dry heat at 105°C for 24 hours

-

Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for a specified duration.

The stressed samples are then analyzed by the HPLC method to demonstrate that the degradation products are well-resolved from the parent peak, confirming the method's specificity.

Mechanism of Action and Signaling Pathway

Tiludronate is a non-nitrogenous bisphosphonate that inhibits bone resorption by targeting osteoclasts. Its mechanism of action involves several key steps that disrupt osteoclast function. One of the primary mechanisms is the inhibition of protein-tyrosine-phosphatases (PTPs) within osteoclasts.[11] This inhibition leads to an increase in tyrosine phosphorylation of cellular proteins, which disrupts the organization of the cytoskeleton, particularly the actin ring that is essential for the osteoclast to attach to the bone surface and carry out resorption.[11]

The following diagram illustrates the proposed signaling pathway for the action of non-nitrogenous bisphosphonates like Tiludronate on osteoclasts.

Caption: Proposed mechanism of action of Tiludronate in osteoclasts.

Stability Profile

This compound is a stable compound under normal storage conditions. For long-term storage, it is recommended to keep the powder at -20°C.[4] In solution, particularly in DMSO, it is stable for up to 2 weeks at 4°C and for 6 months at -80°C.[4] A validated stability-indicating HPLC method, as described in section 3.3, is essential for monitoring the stability of this compound in various formulations and under different storage conditions.[8]

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with experimental protocols for their determination. The information presented, including the summary of its mechanism of action and a validated analytical method, serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the precise pKa values and a more extensive solubility profile in various organic solvents would further enhance the comprehensive understanding of this important bisphosphonate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tiludronate Disodium | C7H7ClNa2O6P2S | CID 60936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 155453-10-4|DC Chemicals [dcchemicals.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. accessdata.fda.gov [accessdata.fda.gov]

The Journey of a Bone Remodeling Modulator: A Technical History of Tiludronic Acid

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Tiludronic acid, a first-generation, non-nitrogenous bisphosphonate, represents a significant early development in the therapeutic modulation of bone resorption. Initially synthesized for industrial applications, its potent inhibitory effects on osteoclast activity led to its investigation and eventual approval for treating metabolic bone diseases characterized by excessive bone turnover, such as Paget's disease of bone in humans and navicular disease and bone spavin in horses. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of tiludronic acid. It details key preclinical and clinical findings, presents quantitative data in structured tables, outlines experimental protocols, and visualizes its molecular pathways and developmental workflows.

Discovery and Initial Development

The story of bisphosphonates begins not in medicine, but in 19th-century industrial chemistry, where they were synthesized for their anti-scaling and anti-corrosive properties.[1] It wasn't until the late 1960s that their biological potential to regulate bone metabolism was recognized.[1] Tiludronic acid, chemically known as {[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid}, emerged from this era as a first-generation bisphosphonate, alongside compounds like etidronic acid and clodronic acid.[2][3][4][5] These early molecules were designed to mimic the structure and function of endogenous pyrophosphate, a natural regulator of calcification.[2][3][4]

First described in the scientific literature in 1988 as a promising agent for Paget's disease of bone, tiludronic acid's development culminated in its approval by the U.S. Food and Drug Administration (FDA) on March 7, 1997, under the trade name Skelid.[2][3] Its application later expanded into veterinary medicine for treating specific equine orthopedic conditions.[6]

Mechanism of Action

Tiludronic acid exerts its anti-resorptive effects by directly targeting osteoclasts, the cells responsible for bone breakdown. Unlike the more potent nitrogen-containing bisphosphonates which primarily inhibit the mevalonate pathway, tiludronic acid's mechanism is twofold.[6][7]

-

Induction of Osteoclast Apoptosis via ATP Competition : Once endocytosed by the osteoclast, tiludronic acid is intracellularly metabolized. The resulting molecule is a non-functional analog of adenosine triphosphate (ATP).[6][8] This analog competitively inhibits ATP-dependent cellular processes, disrupting energy metabolism and inducing apoptosis (programmed cell death), thereby reducing the number of active osteoclasts.[6][8]

-

Disruption of Osteoclast Function : Tiludronic acid inhibits protein-tyrosine phosphatases (PTPs) within the osteoclast.[2][3] This inhibition leads to increased tyrosine phosphorylation, which disrupts the cytoskeletal organization and the formation of podosomes—the F-actin ring structures that are crucial for the osteoclast to seal onto and resorb the bone surface.[2][3] Furthermore, it inhibits vacuolar-type H+-ATPases (V-ATPases), proton pumps that acidify the space beneath the osteoclast, a necessary step for dissolving bone mineral.[2][3] This combined disruption causes the osteoclasts to detach from the bone, halting the resorption process.[2]

The following diagram illustrates the signaling pathway of Tiludronic Acid in osteoclasts.

Pharmacokinetic Profile

The clinical utility of a drug is defined by its pharmacokinetic properties. Tiludronic acid is characterized by low oral bioavailability and a strong affinity for bone tissue, which serves as a long-term reservoir.

Table 1: Human Pharmacokinetic Parameters of Tiludronic Acid

(Based on a single 400 mg oral dose, unless otherwise specified)

| Parameter | Value | Reference(s) |

| Absorption | ||

| Oral Bioavailability | 2 - 11% (average: 6%) | [2][9] |

| Tmax (Time to Peak Plasma Conc.) | 1.7 ± 0.9 hours | [2] |

| Cmax (Peak Plasma Concentration) | 3.35 ± 1.07 mg/L | [2] |

| AUC (Area Under the Curve) | 27.2 ± 9.0 mg·h/L | [2] |

| Distribution | ||

| Volume of Distribution (Vd) | 30 - 60 L | [2][3] |

| Plasma Protein Binding | ~90% (primarily to albumin) | [2] |

| Metabolism | ||

| Primary Route | Not metabolized | [2] |

| Excretion | ||

| Primary Route | Renal (unchanged drug) | [2][3] |

| Percentage Excreted in Urine | ~60% of absorbed dose | [2][3] |

| Renal Clearance (Healthy) | 0.68 L/h | [2][3] |

| Renal Clearance (Paget's Disease) | 0.47 L/h | [2][3] |

| Elimination Half-Life | ||

| Mean Plasma Elimination | ~150 hours | [2] |

| Terminal Phase (single IV dose) | ~40 hours | [2] |

Preclinical and Clinical Development

The development path of tiludronic acid involved rigorous preclinical studies and controlled clinical trials to establish its safety and efficacy.

Preclinical Studies

In vitro and in vivo animal models were crucial in the early evaluation of tiludronic acid. Preclinical studies demonstrated a dose-dependent inhibitory effect on bone resorption.[9] Notably, these studies suggested that at therapeutic doses, tiludronate does not significantly impair bone mineralization, indicating a favorable therapeutic window.[9] A key preclinical model used to test the efficacy of tiludronate for osteoarthritis involved the surgical transection of the anterior cruciate ligament (ACL) in dogs, which mimics the structural and biochemical changes of the disease.[10]

Clinical Trials in Humans (Paget's Disease)

Multiple clinical studies, including open-label, randomized, and double-blind, placebo-controlled trials, confirmed the efficacy of tiludronate for treating active Paget's disease of bone.[9] The primary endpoints were typically the reduction of bone pain and the normalization of biochemical markers of bone turnover, particularly serum alkaline phosphatase (SAP).

Table 2: Summary of Clinical Efficacy in Paget's Disease

| Efficacy Outcome | Result | Reference(s) |

| Biochemical Response | ||

| Reduction in Serum Alkaline Phosphatase | >50% decrease from baseline after 3-6 months | [9] |

| Normalization of Serum Alkaline Phosphatase | Achieved in 35-70% of patients | [9] |

| Symptomatic Response | ||

| Bone Pain | Significant reduction | [9] |

Clinical Trials in Veterinary Medicine (Equine)

Tiludronic acid has been extensively studied for orthopedic conditions in horses, particularly navicular disease and bone spavin, which involve abnormal bone remodeling.

Table 3: Summary of Clinical Efficacy in Equine Trials

| Indication | Dosage Regimen | Key Finding | Reference(s) |

| Navicular Disease | 1.0 mg/kg, IV daily for 10 days | Significant improvement in lameness 2-6 months post-treatment. | [11][12] |

| Navicular Disease | 0.5 mg/kg, IV daily for 10 days | Failed to significantly improve the condition. | [11][12] |

| Bone Spavin | 1.0 mg/kg, single IV infusion | Treated horses were significantly less lame than placebo group at day 60. | [13] |

| Navicular Syndrome | 1.0 mg/kg, single IV infusion | Significantly increased peak vertical ground reaction force at days 120 and 200. | [14] |

Key Experimental Protocols

The following sections provide detailed methodologies for pivotal clinical trials that defined the therapeutic use of tiludronic acid.

Protocol: Equine Navicular Disease Clinical Trial

This study was designed to evaluate the dose-dependent efficacy of tiludronate for treating navicular disease in horses.

-

Study Design : Double-blind, placebo-controlled, randomized clinical trial.[11][12]

-

Subject Population : 73 client-owned horses with diagnosed navicular disease, divided into recent and chronic case subpopulations. A total of 50 horses (33 recent, 17 chronic) were maintained in the final efficacy analysis.[11][12]

-

Treatment Groups :

-

Administration : Daily intravenous (IV) injections for 10 consecutive days.[11][12]

-

Primary Endpoint : Lameness score.

-

Data Collection : Clinical examinations, including lameness evaluation, were performed at baseline and at multiple time points over a 6-month follow-up period. Examinations were video-recorded and assessed in a blinded fashion by an independent expert.[11][12]

-

Statistical Analysis : Comparison of lameness scores between treatment groups and placebo over time.

The workflow for this clinical trial is visualized below.

Protocol: Canine Osteoarthritis Experimental Model

This study aimed to evaluate tiludronate's effect on structural and functional outcomes in a surgically induced osteoarthritis model.

-

Study Design : Prospective, randomized, controlled, double-blind study.[10]

-

Animal Model : Adult Beagle dogs undergoing unilateral anterior cruciate ligament transection (ACLT) to induce osteoarthritis in the knee joint.

-

Treatment Groups :

-

Placebo-Control Group : Received saline injections.

-

Tiludronate Group : Received tiludronate injections.

-

-

Administration : Subcutaneous injections administered at specified intervals post-ACLT.

-

Endpoints :

-

Functional : Gait analysis using a force plate to measure Peak Vertical Force (PVF) of the affected limb at baseline, 4 weeks, and 8 weeks.[10]

-

Structural : Macroscopic and microscopic evaluation of cartilage and subchondral bone at the end of the study.

-

Biochemical : Measurement of inflammatory and catabolic mediators in synovial fluid.[10]

-

-

Statistical Analysis : Comparison of PVF, structural scores, and biochemical markers between the tiludronate and placebo groups.

Conclusion

The history of tiludronic acid illustrates a classic bench-to-bedside trajectory, from industrial chemical to a targeted therapeutic for diseases of excessive bone resorption. As a first-generation bisphosphonate, its development provided foundational knowledge on the clinical effects of osteoclast inhibition. While newer, more potent nitrogen-containing bisphosphonates have largely superseded it in human medicine for indications like osteoporosis, tiludronic acid remains a valuable therapeutic agent, particularly in veterinary medicine, and serves as an important case study in the evolution of bone-targeted therapies. Its dual mechanism of action, involving both ATP competition and functional disruption of the osteoclast, distinguishes it from its successors and underscores the diverse ways in which bone cell activity can be modulated for therapeutic benefit.

References

- 1. Discovery and development of bisphosphonates - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tiludronic Acid | C7H9ClO6P2S | CID 60937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A Mechanistic Study on the Formation of Dronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tiludronic acid - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Tiludronate Disodium? [synapse.patsnap.com]

- 8. Tiludronate infusion in horses previously submitted to bone scintigraphy [redalyc.org]

- 9. Tiludronate. A new treatment for an old ailment: Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tiludronate treatment improves structural changes and symptoms of osteoarthritis in the canine anterior cruciate ligament model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tiludronate as a new therapeutic agent in the treatment of navicular disease: a double-blind placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. madbarn.com [madbarn.com]

- 13. Tiludronate infusion in the treatment of bone spavin: a double blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tildren.us [tildren.us]

Tiludronate Disodium Hemihydrate: A Technical Guide to its Mechanism of Action in Osteoclast Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which tiludronate disodium hemihydrate, a first-generation, non-nitrogen-containing bisphosphonate, induces programmed cell death (apoptosis) in osteoclasts. This document outlines the core signaling pathways, presents relevant quantitative data, and offers detailed experimental protocols for investigating these processes.

Core Mechanism of Action: Induction of Apoptosis via Cytotoxic ATP Analogs

Tiludronate's primary mechanism for inhibiting bone resorption is the induction of osteoclast apoptosis.[1] Unlike more potent nitrogen-containing bisphosphonates that target the mevalonate pathway, tiludronate's action is dependent on its intracellular metabolism into a non-functional, cytotoxic analog of adenosine triphosphate (ATP).[2][3]

The process begins with the selective uptake of tiludronate by osteoclasts during bone resorption.[4] Once internalized, tiludronate, which structurally resembles pyrophosphate, is recognized by aminoacyl-tRNA synthetases.[5] These enzymes mistakenly incorporate tiludronate into a newly synthesized ATP molecule, forming a non-hydrolyzable AppCp-type ATP analog.[2][5]

This cytotoxic metabolite accumulates within the osteoclast and is believed to competitively inhibit numerous ATP-dependent cellular enzymes.[2] A primary target of these ATP analogs is the adenine nucleotide translocase (ANT) located in the inner mitochondrial membrane.[2] Inhibition of ANT disrupts the exchange of ATP and ADP across the mitochondrial membrane, leading to a loss of mitochondrial membrane potential and the initiation of the intrinsic pathway of apoptosis.[6] This mitochondrial dysfunction culminates in the activation of a cascade of cysteine-aspartic proteases (caspases), with caspase-3 being a key effector, which then execute the final stages of apoptosis.[6][7]

Secondary Mechanisms of Action

In addition to inducing apoptosis, tiludronate has been shown to affect osteoclast function through other mechanisms:

-

Inhibition of Vacuolar H+-ATPase (V-ATPase): Tiludronate is a potent inhibitor of the osteoclast V-ATPase, the proton pump responsible for acidifying the resorption lacuna.[8] This inhibition impairs the dissolution of bone mineral, thereby reducing bone resorption.[2][8]

-

Inhibition of Protein Tyrosine Phosphatases (PTPs): Tiludronate can inhibit PTPs within the osteoclast.[9][10] This leads to an increase in tyrosine phosphorylation of cellular proteins, which disrupts the organization of the actin cytoskeleton, including the formation of the ruffled border essential for bone resorption.[4][9]

Quantitative Data on Bisphosphonate-Induced Osteoclast Apoptosis

Quantitative data specifically detailing tiludronate-induced apoptosis in osteoclasts is limited in publicly available literature. However, studies on clodronate, another non-nitrogen-containing bisphosphonate with the same mechanism of action, provide valuable comparative insights. The table below also includes data on tiludronate's potent inhibition of V-ATPase.

| Parameter | Drug | Cell/System Type | Value | Reference |

| IC50 for V-ATPase Inhibition | Tiludronate | Avian Osteoclast-derived Vesicles | 466 nM | [8] |

| Apoptosis Induction | Clodronate | Human Osteoclastic (HOC) Cells | Induces apoptosis at 100 µM and 1 mM | [11] |

| Apoptosis Prevention | Clodronate + ATP | Human Osteoclastic (HOC) Cells | 50 µM ATP prevents apoptosis induced by 1 mM clodronate | [11] |

| Fold Increase in Apoptosis | Clodronate | Murine Osteoclasts (in vitro) | 4- to 24-fold increase | [12] |

Note: The data for clodronate is provided as a representative example of a non-nitrogen-containing bisphosphonate that acts via the formation of cytotoxic ATP analogs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the apoptotic effects of tiludronate on osteoclasts.

Quantification of Caspase-3/7 Activity using a Luminescent Assay

This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay technical bulletin and is designed to measure the activity of effector caspases-3 and -7, which are key mediators of apoptosis.[1][6][13]

Principle: The assay utilizes a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer system optimized for cell lysis and caspase activity. Caspase cleavage of the substrate releases aminoluciferin, which is then consumed by luciferase to generate a luminescent signal proportional to caspase activity.

Methodology:

-

Cell Culture and Treatment:

-

Seed osteoclasts (e.g., primary murine bone marrow-derived osteoclasts or RAW 264.7 cells differentiated into osteoclasts) in a white-walled 96-well plate at a suitable density.

-

Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and appropriate vehicle controls for a predetermined time course (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

-

-

Reagent Preparation:

-

Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate to room temperature.

-

Transfer the entire volume of buffer into the substrate bottle and mix by gentle inversion until the substrate is thoroughly dissolved. This is the Caspase-Glo® 3/7 Reagent.

-

-

Assay Procedure:

-

Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio with the cell culture medium volume.

-

Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the fold change in caspase activity by normalizing the relative light units (RLU) of tiludronate-treated samples to the vehicle control.

-

Detection of Cleaved Caspase-3 by Western Blot

This protocol allows for the specific detection of the activated form of caspase-3 (the cleaved p17/19 fragment), providing qualitative and semi-quantitative evidence of apoptosis.[14]

Methodology:

-

Protein Extraction:

-

Culture and treat osteoclasts with tiludronate as described in section 4.1.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells, incubate the lysate on ice for 30 minutes, and then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein extract per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C with gentle agitation. A typical dilution is 1:1000 in 5% BSA/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 to 1:5000 dilution in 5% milk/TBST for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Visualization of Apoptotic Cells by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[15][16][17]

Methodology:

-

Cell Preparation and Fixation:

-

Culture osteoclasts on sterile glass coverslips or chamber slides and treat with tiludronate.

-

Wash the cells once with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to access the nucleus.

-

Wash twice with deionized water.

-

-

DNA Labeling (TUNEL Reaction):

-

Prepare the TdT (Terminal deoxynucleotidyl transferase) reaction cocktail according to the kit manufacturer's instructions (typically includes TdT enzyme and a fluorescently labeled dUTP, e.g., BrdUTP or EdU).

-

Incubate the cells with the TdT reaction cocktail in a humidified chamber for 60 minutes at 37°C, protected from light.

-

-

Staining and Imaging:

-

Wash the cells to remove unincorporated nucleotides.

-

If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright nuclear fluorescence.

-

References

- 1. ulab360.com [ulab360.com]

- 2. Tiludronate: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. promega.com [promega.com]

- 7. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 8. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A possible mechanism of the specific action of bisphosphonates on osteoclasts: tiludronate preferentially affects polarized osteoclasts having ruffled borders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tiludronate inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clodronate acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 14. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]

- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. biotna.net [biotna.net]

- 17. biotna.net [biotna.net]

A Technical Guide to the Biochemical Pathways Modulated by Tiludronate Disodium Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiludronate disodium hemihydrate, a first-generation non-nitrogenous bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its therapeutic efficacy in conditions such as Paget's disease of bone stems from its modulation of several key biochemical pathways within osteoclasts. This technical guide provides an in-depth exploration of these pathways, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades involved. Tiludronate's primary mechanisms of action include the inhibition of protein-tyrosine phosphatases (PTPs) and vacuolar-type H+-ATPase (V-ATPase), alongside its intracellular conversion to a non-functional ATP analog, which collectively disrupt osteoclast function and induce apoptosis.

Introduction

This compound is a synthetic analog of pyrophosphate that exhibits high affinity for bone mineral.[1][2] Upon release from the bone matrix during resorption, it is internalized by osteoclasts, where it exerts its pharmacological effects.[1][2] Unlike nitrogen-containing bisphosphonates that primarily target farnesyl pyrophosphate synthase (FPPS), tiludronate's mechanism of action is multifactorial, impacting critical cellular processes required for bone resorption.[3][4] This guide will dissect the three principal biochemical pathways modulated by tiludronate.

Core Biochemical Pathways Modulated by Tiludronate

Inhibition of Protein-Tyrosine Phosphatases (PTPs)

Signaling pathways dependent on tyrosine phosphorylation are crucial for the organization of the osteoclast cytoskeleton, particularly the formation of the actin ring, a structure essential for bone resorption.[2][5][6] Tiludronate has been shown to inhibit the activity of protein-tyrosine phosphatases in osteoclasts.[2][5] This inhibition leads to an increase in the tyrosine phosphorylation of various proteins, which disrupts the integrity of the pre-formed actin rings, causing osteoclasts to detach from the bone surface and cease resorption.[1][5]

Inhibition of Vacuolar-Type H+-ATPase (V-ATPase)

The dissolution of bone mineral is dependent on the acidification of the resorption lacuna, a process mediated by the vacuolar-type H+-ATPase (V-ATPase) located in the ruffled border of the osteoclast.[7] This proton pump actively transports H+ ions into the resorption space. Tiludronate is a potent, non-competitive inhibitor of the osteoclast V-ATPase.[7][8] By inhibiting this enzyme, tiludronate prevents the acidification of the resorption lacuna, thereby halting the dissolution of hydroxyapatite and subsequent bone resorption.[9]

Formation of a Non-Functional ATP Analog and Induction of Apoptosis

As a non-nitrogenous bisphosphonate, tiludronate is metabolized within osteoclasts into a non-hydrolyzable analog of adenosine triphosphate (ATP).[3][4][10] This cytotoxic metabolite, AppCCl2p, competes with endogenous ATP, thereby inhibiting the function of numerous ATP-dependent enzymes essential for cell survival.[3] The accumulation of this non-functional ATP analog ultimately leads to the induction of osteoclast apoptosis (programmed cell death), further contributing to the reduction in bone resorption.[4][10]

Quantitative Data

The following tables summarize the key quantitative data regarding the biochemical effects of tiludronate.

Table 1: Inhibition of V-Type H+-ATPase by Tiludronate

| Preparation | IC50 | Reference |

| Avian Osteoclast-derived Vesicles | 466 nM | [8] |

| Avian Kidney-derived Vesicles | 1.1 mM | [8] |

| Yeast Microsomal Preparations | 3.5 µM | [8] |

Table 2: Dose-Dependent Effects of Tiludronate on Bone Resorption Markers

| Model | Marker | Dose | Effect | Reference |

| Retinoid-stimulated rats | Bone Resorption | Dose-dependent | Decrease | [1] |

| Ovariectomized rats | Bone Mineral Density | Dose- and time-dependent | Increase | [1] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of tiludronate's mechanisms of action.

Osteoclast Culture and Purification

-

Source: Bone marrow cells from long bones of mice or rabbits are commonly used as osteoclast precursors.

-

Culture Conditions: Precursors are cultured in α-MEM supplemented with fetal bovine serum, M-CSF (Macrophage Colony-Stimulating Factor), and RANKL (Receptor Activator of Nuclear Factor κB Ligand) to induce differentiation into mature osteoclasts.

-

Purification: Mature osteoclasts can be purified from mixed cell cultures using methods such as immunomagnetic bead separation targeting osteoclast-specific surface markers.

Protein-Tyrosine Phosphatase (PTP) Activity Assay

-

Principle: PTP activity is measured using a colorimetric or fluorometric assay that detects the amount of phosphate released from a synthetic phosphopeptide substrate.

-

Procedure:

-

Prepare osteoclast lysates.

-

Incubate the lysate with the phosphopeptide substrate in the presence and absence of tiludronate at various concentrations.

-

Stop the reaction and measure the released phosphate using a reagent such as Malachite Green or a fluorescent phosphate sensor.

-

Calculate the percent inhibition of PTP activity by tiludronate.

-

Vacuolar-Type H+-ATPase (V-ATPase) Activity Assay

-

Principle: V-ATPase activity is assessed by measuring the ATP-dependent acidification of isolated membrane vesicles.

-

Procedure:

-

Isolate membrane vesicles from osteoclasts (ruffled border enriched) or other sources (e.g., kidney, yeast).

-

Load the vesicles with a pH-sensitive fluorescent dye (e.g., acridine orange).

-

Initiate the reaction by adding ATP in the presence and absence of tiludronate.

-

Monitor the change in fluorescence over time, which corresponds to the rate of proton pumping.

-

Determine the IC50 of tiludronate for V-ATPase inhibition.

-

Measurement of Osteoclast Apoptosis

-

Principle: Apoptosis can be quantified by detecting characteristic morphological changes or biochemical markers.

-

Methods:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.

-

Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are activated during apoptosis.

-

Actin Ring Formation Assay

-

Principle: The organization of the actin cytoskeleton, specifically the formation of the actin ring, is visualized using fluorescence microscopy.

-

Procedure:

-

Culture osteoclasts on a suitable substrate (e.g., bone slices, dentin, or glass).

-

Treat the cells with tiludronate for a specified period.

-

Fix and permeabilize the cells.

-

Stain F-actin with fluorescently labeled phalloidin.

-

Visualize the actin rings using a fluorescence microscope and quantify changes in their structure or prevalence.

-

Conclusion

This compound modulates multiple critical biochemical pathways in osteoclasts, leading to a potent inhibition of bone resorption. Its ability to inhibit both protein-tyrosine phosphatases and V-type H+-ATPase, coupled with its conversion to a cytotoxic ATP analog, provides a multi-pronged attack on osteoclast function and survival. This in-depth understanding of its molecular mechanisms is crucial for the rational design of future anti-resorptive therapies and for optimizing the clinical application of existing bisphosphonates. Further research to elucidate the specific PTPs targeted by tiludronate and to quantify the in vivo formation of its ATP metabolite will continue to refine our knowledge of this important therapeutic agent.

References

- 1. Effects of the bisphosphonate tiludronate on bone resorption, calcium balance, and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tiludronate inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osteoclast Methods in Protein Phosphatase Research | Springer Nature Experiments [experiments.springernature.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inside.ewu.edu [inside.ewu.edu]

- 10. huble.org [huble.org]

In Vitro Characterization of Tiludronate Disodium Hemihydrate's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiludronate disodium hemihydrate, a non-nitrogenous bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. This technical guide provides an in-depth characterization of the in vitro effects of Tiludronate, focusing on its molecular mechanisms of action, quantitative effects on osteoclast function, and detailed experimental protocols for its evaluation. The primary mechanisms of Tiludronate's action include the induction of osteoclast apoptosis through the formation of non-hydrolyzable ATP analogs, inhibition of the vacuolar H+-ATPase (V-ATPase), and interference with protein tyrosine phosphatases (PTPs), leading to the disruption of the osteoclast cytoskeleton. This guide summarizes key quantitative data, outlines detailed methodologies for relevant in vitro assays, and provides visual representations of the key signaling pathways and experimental workflows to facilitate further research and development in the field of bone therapeutics.

Introduction

Tiludronate is a first-generation bisphosphonate characterized by a P-C-P backbone, which confers resistance to enzymatic hydrolysis. Its high affinity for hydroxyapatite leads to its accumulation in the bone matrix.[1] During bone resorption, osteoclasts internalize Tiludronate, leading to the disruption of their normal function and eventual apoptosis.[1][2] This document details the in vitro evidence supporting these mechanisms.

Mechanisms of Action

Tiludronate exerts its effects on osteoclasts through a multi-faceted approach, primarily targeting cellular energy metabolism, proton pumping, and intracellular signaling pathways.

Induction of Osteoclast Apoptosis

As a non-nitrogenous bisphosphonate, Tiludronate is intracellularly metabolized into a non-hydrolyzable analog of adenosine triphosphate (ATP).[2] This cytotoxic ATP analog accumulates within the osteoclast, interfering with ATP-dependent cellular processes and ultimately triggering apoptosis.[2] This process involves the activation of the caspase cascade, a key pathway in programmed cell death. Specifically, bisphosphonates have been shown to induce the activation of caspase-3, a critical executioner caspase.[3]

Inhibition of Vacuolar H+-ATPase (V-ATPase)

The resorption of bone mineral requires an acidic microenvironment in the resorption lacuna, which is generated by the osteoclast's V-ATPase.[4] Tiludronate is a potent inhibitor of this proton pump.[4][5] This inhibition is rapid, reversible, and pH-dependent.[4] By inhibiting the V-ATPase, Tiludronate prevents the acidification of the resorption pit, thereby hindering the dissolution of hydroxyapatite.[5]

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Tiludronate has been shown to inhibit PTPs within osteoclasts.[6][7] PTPs are crucial for the regulation of the osteoclast cytoskeleton, particularly the formation and maintenance of the actin ring, a structure essential for the adhesion of the osteoclast to the bone surface and the formation of a sealed resorbing compartment.[6] Inhibition of PTPs by Tiludronate leads to an increase in tyrosine phosphorylation of cellular proteins, resulting in the disruption of the pre-formed actin rings in a time- and dose-dependent manner.[6] This disruption leads to the detachment of osteoclasts from the bone surface, thereby ceasing bone resorption.[7]

Quantitative Data

The following tables summarize the quantitative effects of this compound in various in vitro assays.

| Target Enzyme | Source | IC50 Value | Reference |

| Vacuolar H+-ATPase | Avian Osteoclast-derived Vesicles | 466 nM | [4] |

| Vacuolar H+-ATPase | Avian Kidney-derived Vesicles | 1.1 mM | [4] |

| Vacuolar H+-ATPase | Yeast Microsomal Preparations | 3.5 µM | [4] |

Table 1: Inhibition of Vacuolar H+-ATPase Activity by Tiludronate.

| Cell Type | Assay | Tiludronate Concentration | Effect | Reference |

| Mouse Osteoclast-like Cells | Actin Ring Disruption | Dose-dependent | Disruption of pre-formed actin rings | [6] |

| Mouse Osteoclast-like Cells | Pit Formation Assay | Dose-dependent | Inhibition of resorption pit formation | [5][8] |

| Macrophages | Cytokine Secretion | Dose-dependent | Inhibition of proinflammatory cytokine and nitric oxide secretion | [9] |

Table 2: Effects of Tiludronate on Osteoclast Function and Related Cells.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Tiludronate.

Experimental Workflows

The following diagrams outline the workflows for key in vitro assays used to characterize Tiludronate's effects.

References

- 1. What is the mechanism of Tiludronate Disodium? [synapse.patsnap.com]

- 2. New insights into the molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Possible mechanism of the specific action of bisphosphonates on osteoclasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiludronate inhibits protein tyrosine phosphatase activity in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. A possible mechanism of the specific action of bisphosphonates on osteoclasts: tiludronate preferentially affects polarized osteoclasts having ruffled borders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of tiludronate and ibandronate on the secretion of proinflammatory cytokines and nitric oxide from macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tiludronate Disodium in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiludronate disodium, a non-nitrogenous bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. Its therapeutic potential in bone disorders characterized by excessive bone turnover, such as Paget's disease and osteoporosis, has been extensively evaluated in a variety of preclinical models. This technical guide provides a comprehensive overview of the pharmacodynamics of tiludronate disodium, detailing its mechanism of action, and summarizing key quantitative data from preclinical studies in various animal models. Furthermore, it outlines the experimental protocols employed in these studies to facilitate replication and further investigation.

Mechanism of Action

Tiludronate disodium primarily targets osteoclasts, the cells responsible for bone resorption. Its mechanism of action involves several key steps:

-

Binding to Bone Mineral: Tiludronate has a high affinity for hydroxyapatite, the mineral component of bone. This allows it to accumulate at sites of active bone remodeling.

-

Internalization by Osteoclasts: During the process of bone resorption, osteoclasts internalize the bone matrix, including the bound tiludronate.

-

Intracellular Action: Once inside the osteoclast, tiludronate is not metabolized into cytotoxic ATP analogs, a characteristic of non-nitrogenous bisphosphonates. Instead, it is thought to interfere with key cellular processes through two primary mechanisms:

-

Inhibition of Protein-Tyrosine-Phosphatases (PTPs): Tiludronate inhibits PTPs, leading to an increase in tyrosine phosphorylation of cellular proteins. This disruption of normal signaling pathways affects the organization of the osteoclast cytoskeleton, particularly the formation of the ruffled border, which is essential for bone resorption.

-

Inhibition of the Vacuolar H+-ATPase (V-ATPase): Tiludronate is a potent inhibitor of the osteoclast V-ATPase. This proton pump is crucial for acidifying the resorption lacuna, a necessary step for dissolving bone mineral. By inhibiting V-ATPase, tiludronate directly impairs the osteoclast's ability to demineralize bone.

-

The culmination of these actions is the inhibition of osteoclast activity and the induction of osteoclast apoptosis, leading to a significant reduction in bone resorption.

Signaling Pathway of Tiludronate Disodium in Osteoclasts

Caption: Signaling pathway of tiludronate disodium in osteoclasts.

Preclinical Models and Quantitative Data

The pharmacodynamic effects of tiludronate disodium have been evaluated in various preclinical models, each mimicking different aspects of bone disease.

Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

This is the most widely used model to study postmenopausal osteoporosis, characterized by accelerated bone turnover and loss of bone mass.

Table 1: Effect of Tiludronate Disodium on Bone Mineral Density (BMD) in Ovariectomized Rats

| Treatment Group | Dose | Duration | Site of Measurement | Change in BMD vs. OVX Control | Reference |

| Tiludronate | Dose-dependent | Not Specified | Lumbar Spine, Tail, Tibia | Time- and dose-dependent increase | [1] |

| Tiludronate | 35 mg/kg (oral) | 1 year (2 days/week) | Vertebral Trabecular Bone | Slight increase in apatite crystal width | [2] |

| Tiludronate | 160 mg/kg (oral) | 1 year (2 days/week) | Vertebral Trabecular Bone | Slight increase in apatite crystal width | [2] |

Table 2: Effect of Tiludronate Disodium on Biochemical Markers of Bone Turnover in Rats

| Biomarker | Model | Treatment | Effect | Reference |

| Urinary Deoxypyridinoline (D-Pyr) | Tail-suspension (Hindlimb unloading) | YH529 (a bisphosphonate) | Significant decrease on day 5 and 7 | [3] |

Note: While this study used a different bisphosphonate, it demonstrates the utility of urinary D-Pyr as a marker for bone resorption in rats and suggests a similar effect would be observed with tiludronate.

Experimental Workflow for Ovariectomized Rat Studies

Caption: Workflow for studying tiludronate in ovariectomized rats.

-

Animal Model: Female Sprague-Dawley or Wistar rats, typically around 6 months of age to represent skeletal maturity.

-

Surgical Procedure: Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.

-

Post-operative Care: Animals are allowed to recover for 1-2 weeks before the initiation of treatment.

-

Dosing Regimen: Tiludronate disodium is administered orally or via injection at various doses and for different durations. A vehicle control group receives the same volume of the vehicle used to dissolve the drug.

-

Biochemical Marker Analysis: 24-hour urine samples are collected at specified time points to measure markers of bone resorption, such as deoxypyridinoline (Dpd) and pyridinoline (Pyd), typically using ELISA kits.

-

Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine, femur, and tibia is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA) specifically calibrated for small animals.

-

Histomorphometry and Biomechanical Testing: At the end of the study, bones are harvested for histomorphometric analysis to assess bone structure and cellular activity, and for biomechanical testing to evaluate bone strength.

Canine Model of Osteoarthritis (OA)

Surgically induced instability of the stifle (knee) joint in dogs is a well-established model that mimics the progressive changes seen in post-traumatic osteoarthritis.

Table 3: Effect of Tiludronate Disodium in a Canine Model of Osteoarthritis (8 weeks post-ACL transection)

| Parameter | Treatment Group | Result | p-value | Reference |

| Biochemical Markers (Synovial Fluid) | ||||

| Prostaglandin E2 (PGE2) | Tiludronate (2 mg/kg SC, every 2 weeks) | Reduced levels | 0.02 | [4] |

| Nitrites/Nitrates | Tiludronate (2 mg/kg SC, every 2 weeks) | Reduced levels | 0.01 | [4] |

| Biochemical Markers (Cartilage) | ||||

| MMP-13 | Tiludronate (2 mg/kg SC, every 2 weeks) | Lower levels | 0.02 | [4] |

| ADAMTS5 | Tiludronate (2 mg/kg SC, every 2 weeks) | Lower levels | 0.02 | [4] |

| Biochemical Markers (Subchondral Bone) | ||||

| Cathepsin K | Tiludronate (2 mg/kg SC, every 2 weeks) | Lower levels | 0.02 | [4] |

| Functional Outcomes | ||||

| Gait Disability | Tiludronate (2 mg/kg SC, every 2 weeks) | Lower disability at Week 8 | 0.04 | [4] |

| Numerical Rating Scale (NRS) for Pain | Tiludronate (2 mg/kg SC, every 2 weeks) | Lower score (group effect) | 0.03 | [4] |

Experimental Workflow for Canine Osteoarthritis Studies

Caption: Workflow for studying tiludronate in canine osteoarthritis.

-

Animal Model: Adult crossbred dogs, typically 2-3 years of age.

-

Surgical Procedure: Unilateral transection of the anterior (cranial) cruciate ligament (ACL) of the stifle joint is performed to induce joint instability and subsequent development of OA.

-

Dosing Regimen: Tiludronate disodium is administered subcutaneously, for example, at a dose of 2 mg/kg every two weeks for a period of eight weeks.[4] A placebo group receives a vehicle control.

-

Biochemical Marker Analysis:

-

Synovial Fluid: Synovial fluid is collected at specified time points and analyzed for inflammatory mediators. Prostaglandin E2 (PGE2) levels are measured using immunoassays (e.g., ELISA). Nitrite and nitrate levels, as indicators of nitric oxide production, are measured using the Griess reaction.

-

Cartilage and Subchondral Bone: At the end of the study, cartilage and subchondral bone samples are collected for immunohistochemical analysis of matrix metalloproteinases (MMPs) such as MMP-1 and MMP-13, a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS5), and cathepsin K.

-

-

Functional and Pain Assessment: Gait analysis, locomotor activity, and behavioral pain scoring are performed at regular intervals to assess the functional outcomes and analgesic effects of the treatment.

Equine Models of Bone Disorders

Horses are a valuable large animal model for studying bone remodeling and the effects of anti-resorptive agents, particularly in the context of disuse osteopenia and osteoarthritis.

Table 4: Effect of Tiludronate Disodium in Equine Models

| Model | Treatment | Biomarker | Effect | Reference |

| Immobilization-induced Osteoporosis | 1 mg/kg slow IV infusion (2 doses, 28 days apart) | Serum CTX-1 | Rapid and transient decrease after each treatment | [5][6] |

| Immobilization-induced Osteoporosis | 1 mg/kg slow IV infusion (2 doses, 28 days apart) | Bone ALP | No significant difference compared to placebo | [5][6] |

| Immobilization-induced Osteoporosis | 1 mg/kg slow IV infusion (2 doses, 28 days apart) | Metacarpus III BMD (DEXA) | Significantly less loss in the immobilized limb | [5][6] |

| Spontaneous Osteoarthritis (Racehorses) | IV administration | Serum CTX-I | Decrease in concentration | [7] |

Experimental Workflow for Equine Immobilization Studies

Caption: Workflow for studying tiludronate in equine immobilization.

-

Animal Model: Adult horses.

-

Induction of Disuse Osteopenia: One forelimb is immobilized in a fiberglass cast for a period of several weeks (e.g., 8 weeks) to induce localized bone loss.

-

Dosing Regimen: Tiludronate disodium is administered via slow intravenous infusion, for example, at a dose of 1 mg/kg, with repeated doses as required by the study design (e.g., two doses 28 days apart).[5][6]

-

Biochemical Marker Analysis: Blood samples are collected at regular intervals to measure serum concentrations of bone turnover markers. C-terminal telopeptides of type I collagen (CTX-I) are measured as a marker of bone resorption, and the bone-specific isoenzyme of alkaline phosphatase (bone ALP) is measured as a marker of bone formation.

-

Bone Mineral Density (BMD) Measurement: BMD of the third metacarpal bone (MCIII) of both the immobilized and contralateral limbs is measured using DEXA.

Conclusion

Preclinical studies in a range of animal models have consistently demonstrated the efficacy of tiludronate disodium in inhibiting bone resorption. The quantitative data summarized in this guide highlight its dose-dependent effects on bone mineral density and its ability to modulate key biochemical markers of bone turnover. The detailed experimental protocols provide a foundation for the design of future studies aimed at further elucidating the therapeutic potential of tiludronate and other bisphosphonates in the treatment of bone diseases. The visualization of the signaling pathway and experimental workflows offers a clear and concise understanding of the mechanisms and methodologies involved in the preclinical evaluation of this important anti-resorptive agent.

References

- 1. Anterior (cranial) cruciate ligament transection in the dog: a bona fide model of osteoarthritis, not merely of cartilage injury and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased concentrations of nitrite in synovial fluid and serum samples suggest increased nitric oxide synthesis in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in urinary excretion of deoxypyridinoline in tail-suspended rats: effects of a bisphosphonate, YH529 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of spine bone mineral density in ovariectomized rats using DXA [ouci.dntb.gov.ua]

- 5. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dog ACL (CCL) Surgery: Cost and Recovery Timeline | PetMD [petmd.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Tiludronate Disodium in Rat Models of Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiludronate disodium is a non-nitrogenous bisphosphonate that effectively inhibits osteoclast-mediated bone resorption.[1] It is a valuable compound for preclinical studies in bone diseases like osteoporosis. The ovariectomized (OVX) rat is the most widely accepted and utilized animal model for postmenopausal osteoporosis, as it mimics the estrogen deficiency-induced bone loss seen in humans.[2][3][4] These application notes provide detailed protocols and summarized data for the administration of tiludronate disodium in rat models of osteoporosis to evaluate its efficacy in preventing bone loss and improving bone quality.

Mechanism of Action

Tiludronate's primary mechanism involves the inhibition of bone resorption.[5] Once administered, it has a high affinity for hydroxyapatite, the mineral component of bone, and becomes integrated into the bone matrix.[5][6] During bone remodeling, osteoclasts ingest the tiludronate-laden bone. Inside the osteoclast, tiludronate disrupts essential metabolic pathways. As a non-nitrogenous bisphosphonate, it is metabolized into a non-functional ATP analog, which competitively inhibits ATP-dependent cellular processes, leading to reduced osteoclast activity and apoptosis (programmed cell death).[1][5] This suppression of osteoclast function uncouples bone resorption from bone formation, leading to a net gain in bone mass and a positive calcium balance.[7]

Caption: Mechanism of Tiludronate action on osteoclasts.

Experimental Protocols

The following protocols describe the induction of osteoporosis in rats via ovariectomy and subsequent treatment with tiludronate disodium.

Ovariectomy-Induced Osteoporosis Model Workflow

This workflow outlines the key stages of a typical preclinical study.

Caption: Standard workflow for evaluating Tiludronate in OVX rats.

Protocol for Induction of Osteoporosis

-

Animal Selection: Use skeletally mature female rats, such as Sprague-Dawley or Wistar strains, typically around 6 months of age.[2][4][8]

-

Acclimatization: House the animals in standard laboratory conditions for at least one week before surgery to allow for acclimatization.

-

Surgical Procedure (Ovariectomy):

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Make a small incision, typically a dorsolateral skin incision, to access the peritoneal cavity.[4]

-

Locate and ligate the ovarian blood vessels and the fallopian tube for each ovary.

-

Remove both ovaries.

-

Suture the muscle and skin layers.

-

For the sham-operated control group, perform the same procedure but leave the ovaries intact.

-

-

Post-Operative Care: Administer analgesics as required and monitor the animals for recovery.

-

Osteoporosis Development: Allow a period of 2 weeks to 3 months post-OVX for significant bone loss to occur before commencing treatment.[2][3][8] Verification of successful ovariectomy can be confirmed by observing cessation of the estrous cycle or measuring decreased uterine weight.[4]

Protocol for Tiludronate Administration

-

Grouping: Divide the animals into at least three groups: Sham-operated + Vehicle, OVX + Vehicle, and OVX + Tiludronate. Additional groups for different doses or administration schedules can be included.

-

Drug Preparation: Dissolve Tiludronate disodium in a suitable vehicle, such as sterile saline or distilled water.

-

Administration Routes & Doses:

-

Oral Gavage: Doses ranging from 12.5 to 50 mg/kg body weight daily have been shown to be effective.[8]

-

Subcutaneous Injection: Single or repeated doses of 15 mg/kg to 60 mg/kg have been used in rat models of arthritis, demonstrating systemic effects on bone.[9]

-

Intermittent Dosing: An oral dose of 0.16 mmol/kg/day, administered 3 days a week for 16 weeks, completely prevented bone loss in one study.[10]

-

-

Treatment Duration: A typical treatment period ranges from 3 to 9 months to assess the effects on established osteopenia.[8]

Efficacy Evaluation Protocols

-

Bone Mineral Density (BMD): Measure BMD using dual-energy x-ray absorptiometry (DXA) at relevant skeletal sites like the lumbar spine, femur, and tibia.[11][12] Measurements can be taken at baseline and at the end of the study.

-

Biomechanical Strength Testing:

-

Bone Histomorphometry:

-

Embed undecalcified bone samples (e.g., lumbar vertebrae or proximal tibia) in plastic.

-

Cut sections and stain to visualize bone structures.

-

Quantify static and dynamic parameters, including trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[10]

-

-

Biochemical Bone Turnover Markers:

Quantitative Data Summary

The following tables summarize the reported effects of tiludronate in ovariectomized rat models.

Table 1: Effect of Tiludronate on Bone Mineral Density (BMD) and Bone Mass

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

|---|---|---|---|---|

| BMD | 6-month-old OVX rats | Continuous or intermittent cyclic administration | Caused a time- and dose-dependent increase in BMD at the lumbar spine, tail, and tibia. Effects were maintained for at least 8 weeks post-therapy. | [11][12] |

| BMD & Bone Strength | 6-month-old OVX rats | 12.5, 25, 50 mg/kg daily oral gavage for 3 months, starting 3 months post-OVX | Preserved age-dependent increases in cortical bone mass and maintained trabecular number, leading to increased bone mechanical properties. | [8] |

| Trabecular Bone Volume | 40-week-old OVX rats | 0.16 mmol/kg orally, 3 days/week for 16 weeks | Completely prevented the 40% decrease in trabecular bone volume observed in untreated OVX rats. | [10] |

| Bone Mass | OVX osteoporotic rats | Continuous or intermittent administration | Promoted a significant increase in bone mass, associated with an increase in mechanical resistance. |[7] |

Table 2: Effect of Tiludronate on Bone Turnover and Calcium Balance

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

|---|---|---|---|---|

| Bone Turnover | 40-week-old OVX rats | 0.16 mmol/kg orally, 3 days/week for 16 weeks | Normalized the bone turnover that was elevated by ovariectomy. | [10] |

| Calcium Balance | Intact rats | 160 and 320 µmol/kg | Increased intestinal absorption and body retention of calcium. | [11][12] |

| Bone Resorption | Thyroparathyroidectomized rats | Dose-dependent | Induced a dose-dependent decrease in retinoid-stimulated bone resorption. | [11] |

| Bone Resorption | Various preclinical models (rats, dogs, ewes) | Dose-dependent | Showed dose-dependent inhibitory activity on bone resorption induced by various stimuli. |[7] |

References

- 1. Tiludronic acid - Wikipedia [en.wikipedia.org]

- 2. Rat Model for Osteoporosis - Enamine [enamine.net]

- 3. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]

- 4. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tiludronate Disodium? [synapse.patsnap.com]

- 6. What is Tiludronate Disodium used for? [synapse.patsnap.com]

- 7. Tiludronate: bone pharmacology and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bisphosphonate tiludronate increases bone strength by improving mass and structure in established osteopenia after ovariectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Effect of ovariectomy on intraosseous vascularization and bone remodelling in rats: action of tiludronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the bisphosphonate tiludronate on bone resorption, calcium balance, and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Bone turnover markers correlate with implant fixation in a rat model using LPS-doped particles to induced implant loosening - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for dissolving and administering Tiludronate disodium in saline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of Tiludronate disodium in saline, primarily based on the guidelines for the veterinary formulation Tildren®. This information is intended for research and drug development purposes.

Product Information and Storage

Tiludronate disodium is a bisphosphonate that inhibits bone resorption.[1][2] It is commonly supplied as a sterile, white to off-white lyophilized powder.[1][3] For optimal stability, the sterile powder should be stored at a controlled room temperature of 68°F-77°F (20°C-25°C).[4][5]

Table 1: Chemical and Physical Properties of Tiludronate Disodium

| Property | Value | Source |

| Synonyms | Skelid, Tiludronic acid disodium, [[(4-Chlorophenyl)thio]methylene]bisphosphonic acid disodium salt hydrate | [1][6] |

| Molecular Formula | C₇H₇ClNa₂O₆P₂S · xH₂O | [1][6] |

| Molecular Weight | 362.57 g/mol (anhydrous basis) | [1][6][7] |

| Solubility | >10 mg/mL in water.[1][6] Also soluble in DMSO at ≥10 mg/mL.[1] | [1][6] |

| Appearance | White to off-white powder/solid | [1][8] |

| Storage (Powder) | Desiccated at controlled room temperature 68°F-77°F (20°C-25°C) | [1][4][5] |

Experimental Protocols

The following protocols are for the preparation of Tiludronate disodium solutions for in vivo (intravenous infusion) and potentially in vitro applications. Strict aseptic technique should be maintained throughout the preparation process.[4][9]

This protocol is based on the veterinary product Tildren®, which contains 500 mg of tiludronic acid (as tiludronate disodium) and 250 mg of mannitol as an excipient per vial.[4][9]

Materials:

-

Vial of Tiludronate disodium (e.g., 500 mg)

-

Sterile 0.9% Sodium Chloride Injection, USP

-

Sterile needles and syringes

Procedure:

-

From a 1-liter bag of sterile 0.9% Sodium Chloride Injection, USP, withdraw 25 mL of the saline solution.[4][9]

-

Add the 25 mL of saline to the vial containing the Tiludronate disodium powder.[4][9]

-

Gently shake the vial until the powder is completely dissolved.[4][9] The resulting solution is a 20 mg/mL reconstituted solution.[4][9]

Table 2: Reconstitution Parameters

| Parameter | Value |

| Tiludronate Disodium per Vial | 500 mg |

| Volume of 0.9% Saline for Reconstitution | 25 mL |

| Final Concentration of Reconstituted Solution | 20 mg/mL |

The reconstituted solution must be further diluted before intravenous administration.[4] The standard dosage for administration is 1 mg/kg of body weight.[4][9][10][11]

Materials:

-

Reconstituted Tiludronate disodium solution (20 mg/mL)

-

1-liter bag of sterile 0.9% Sodium Chloride Injection, USP (from which 25 mL was removed for reconstitution)

-

Sterile needles and syringes

Procedure:

-

Calculate the required volume of the reconstituted solution based on the subject's body weight (see Table 3 for examples).

-

Using strict aseptic technique, withdraw the calculated volume of the 20 mg/mL Tiludronate disodium solution.[4][9]

-

Inject this volume back into the 1-liter bag of 0.9% Sodium Chloride Injection, USP.[4][9]

-

Gently invert the infusion bag several times to ensure thorough mixing of the solution.[4][12]

-

Label the infusion bag appropriately.

Table 3: Dosage Calculation for a 1 mg/kg Dose

| Body Weight (kg) | Dose (mg) | Volume of 20 mg/mL Solution to Withdraw (mL) |

| 450 | 450 | 22.5 |

| 500 | 500 | 25 |

| 550 | 550 | 27.5 |

Note: For subjects weighing more than 550 kg, a second vial of Tiludronate disodium may need to be reconstituted.[4]

The prepared Tiludronate disodium solution should be administered as a slow intravenous infusion.

Procedure:

-

Administer the final diluted solution intravenously.

-

The infusion should be given slowly and at an even rate over 90 minutes to minimize the risk of adverse reactions.[4][5][9] While some studies have used infusion times of 30 or 60 minutes, the 90-minute duration is recommended for safety.[13]

-

Reconstituted Solution (20 mg/mL): If not used immediately, it can be stored for up to 24 hours under refrigeration at 36°F-46°F (2°C-8°C) and protected from light.[4][9][14]

-

Final Infusion Solution: Should be administered within 2 hours of preparation if kept at room temperature, or it can be stored for up to 24 hours under refrigeration and protected from light.[4][5][9]

Important Considerations and Safety Precautions

-

Incompatible Solutions: Do not reconstitute or mix Tiludronate disodium with calcium-containing solutions (e.g., Lactated Ringer's) or other solutions containing divalent cations, as this may lead to the formation of complexes.[4][9][12][14]

-

Adverse Reactions: Potential adverse reactions observed in horses include signs of discomfort or colic, restlessness, and increased sweating.[3][12] Administering the infusion over the recommended 90 minutes can minimize these risks.[4][5]

-

Hydration: Ensure subjects are well-hydrated before administration due to potential nephrotoxic effects.[9]

-

Concurrent Medications: Use caution when co-administering other potentially nephrotoxic drugs.[9]

-

Personal Protective Equipment: It is recommended to wear impervious gloves when preparing the solution. Wash hands after use.[3][12]

Diagrams and Workflows

The following diagrams illustrate the experimental workflow for preparing Tiludronate disodium for administration and its proposed mechanism of action.

Caption: Workflow for Tiludronate Disodium solution preparation.

Caption: Proposed signaling pathway for Tiludronate's effect on osteoclasts.[1][2]

References

- 1. チルドロネート 二ナトリウム塩 水和物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Tiludronate Disodium | C7H7ClNa2O6P2S | CID 60936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. tildren.us [tildren.us]

- 5. Tildren - Tildren [tildren.us]

- 6. Tiludronate disodium salt hydrate Tiludronic acid disodium [sigmaaldrich.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. drugs.com [drugs.com]

- 10. researchgate.net [researchgate.net]